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molecular formula C12H12N2O2 B8280712 3-(4-Phenylimidazol-1-yl)propionic acid

3-(4-Phenylimidazol-1-yl)propionic acid

Cat. No. B8280712
M. Wt: 216.24 g/mol
InChI Key: WKFPBOOZXKFGPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CCOC(=O)CCn1cnc(-c2ccccc2)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:1]([CH3:2])[O:3][C:4]([CH2:5][CH2:6][n:7]1[cH:8][n:9][c:10](-[c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[cH:11]1)=[O:18].[CH3:19][CH2:20][OH:21]>>[O:3]=[C:4]([CH2:5][CH2:6][n:7]1[cH:8][n:9][c:10](-[c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[cH:11]1)[OH:18]

Inputs

Step One
Name
CCOC(=O)CCn1cnc(-c2ccccc2)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(=O)CCn1cnc(-c2ccccc2)c1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO

Outcomes

Product
Name
Type
product
Smiles
O=C(O)CCn1cnc(-c2ccccc2)c1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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